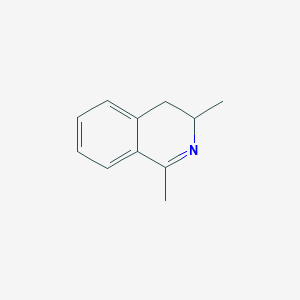

1,3-Dimethyl-3,4-dihydroisoquinoline

説明

特性

CAS番号 |

88422-85-9 |

|---|---|

分子式 |

C11H13N |

分子量 |

159.23 g/mol |

IUPAC名 |

1,3-dimethyl-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C11H13N/c1-8-7-10-5-3-4-6-11(10)9(2)12-8/h3-6,8H,7H2,1-2H3 |

InChIキー |

MFRSLKXLFAZRBP-UHFFFAOYSA-N |

正規SMILES |

CC1CC2=CC=CC=C2C(=N1)C |

製品の起源 |

United States |

科学的研究の応用

Medicinal Chemistry

1,3-Dimethyl-3,4-dihydroisoquinoline derivatives exhibit a range of biological activities, making them valuable in drug development. Some notable applications include:

- Antispasmodic Activity : Recent studies have shown that certain derivatives possess significant spasmolytic effects on smooth muscle tissues. For instance, compounds derived from this compound demonstrated the ability to induce relaxation in gastrointestinal smooth muscles, suggesting potential therapeutic uses in treating conditions like irritable bowel syndrome (IBS) .

- Antioxidant Properties : The antioxidant activity of these compounds has been evaluated using various assays. One study reported that specific derivatives exhibited superior radical scavenging activity compared to standard antioxidants like quercetin and rutin . This suggests their potential role in mitigating oxidative stress-related diseases.

Synthetic Organic Chemistry

The synthesis of this compound and its derivatives is an area of active research.

- Synthesis Methods : Several synthetic routes have been developed to produce this compound efficiently. For example, a method involving the N-alkylation of 3-substituted dihydroisoquinolinone derivatives via iminium intermediates has been reported. This method allows for the generation of various N-alkylated products under mild conditions .

- Reactivity as a Reagent : The compound serves as a valuable reagent in organic synthesis. Its reactivity enables the formation of complex molecules through various transformations, including cyclization and oxidation reactions .

Pharmacological Insights

Research into the pharmacological properties of this compound has revealed several important insights:

- Bioavailability and Toxicity : Computational studies have indicated favorable bioavailability scores for these compounds, suggesting good absorption characteristics . However, some derivatives are predicted to inhibit cytochrome P450 enzymes, which could lead to potential drug-drug interactions and toxicity concerns .

- Therapeutic Potential : Given their diverse pharmacological activities, these compounds are being explored for their potential therapeutic applications beyond gastrointestinal disorders. Their roles in neuropharmacology and as modulators of neurotransmitter systems are currently under investigation.

Table 1: Summary of Biological Activities

| Compound | Activity Type | Observations |

|---|---|---|

| 5b | Antispasmodic | Significant relaxation effect on smooth muscle |

| 5d | Antioxidant | Higher inhibition percentage than rutin |

| 5a | Bioavailability | Good absorption characteristics |

Table 2: Synthesis Yield Data

| Synthesis Method | Yield (%) |

|---|---|

| N-Alkylation of dihydroisoquinolinone derivatives | Up to 98% |

| Cyclization from methyleugenol | 74.92% |

類似化合物との比較

Saturation State and Pharmacokinetics

- 1,2,3,4-Tetrahydroisoquinoline (TIQ) and 1-Methyl-TIQ: Fully saturated analogs show efficient blood-brain barrier penetration (brain-to-blood ratio: 4.5:1) but undergo rapid hydroxylation (4-OH-TIQ: 2.7–8.7% excretion). The 1,3-dimethyl variant’s partial unsaturation may reduce metabolic oxidation compared to TIQ .

Kinase Inhibition

- 1-Aryl Derivatives : JNK3 inhibitors with >1000-fold selectivity over JNK1, attributed to chloro-substituent interactions in the ATP-binding pocket .

- 1,4-Disubstituted Analogs : Tubulin polymerization inhibitors (e.g., IC₅₀ = 0.5–2.0 μM), demonstrating how substitution patterns redirect activity from kinases to cytoskeletal targets .

Antimicrobial and CNS Effects

- 6,7-Dimethoxy Derivatives : Exhibit antibacterial activity (MIC = 8–32 μg/mL) due to enhanced membrane permeability from methoxy groups .

- 1,3-Dimethyl Variant : Predicted CNS activity via analogy to 1-methyl-TIQ, which accumulates in the brain and modulates dopaminergic pathways .

Pharmacokinetic and Metabolic Profiles

- Metabolism: 1-Methyl-TIQ: Excreted 72% unchanged, with minor hydroxylation (8.7% 4-OH-1MeTIQ) and trace N-methylation .

Table 2: Key Pharmacokinetic Parameters

| Compound | % Excreted Unchanged | Major Metabolites | Brain Penetration |

|---|---|---|---|

| 1,3-Dimethyl-3,4-dihydroisoquinoline | Predicted: ~60–70% | 4-OH, N-oxide derivatives | Moderate–High |

| 1-Methyl-TIQ | 72% | 4-OH-1MeTIQ (8.7%) | High |

| 3,3-Dimethyl-N-oxide | N/A | Stable nitrone radical adducts | High |

準備方法

Bischler-Napieralsky Cyclization

The Bischler-Napieralsky reaction is a classical approach for synthesizing 3,4-dihydroisoquinoline derivatives. For 1,3-dimethyl-substituted analogs, the method involves cyclization of N-formyl-2-phenylethylamine precursors. A critical limitation arises when electron-donating groups are absent in the para position of the aromatic ring, leading to low yields (≤30%) due to competing side reactions . To circumvent this, researchers have employed substituted starting materials. For example, 3-methoxyphenol derivatives were functionalized via silylation and lithiation steps to introduce methyl groups at strategic positions before cyclization .

Recent modifications include using polyphosphoric acid (PPA) and phosphorus pentoxide (P₂O₅) at 170°C to enhance cyclization efficiency. This method achieved a 67% yield for unsubstituted 3,4-dihydroisoquinoline , though yields for 1,3-dimethyl variants remain unreported. Challenges include regioselectivity control and purification difficulties, necessitating advanced chromatographic techniques.

Dehydrogenation of 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline

A patented method involves partial dehydrogenation of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline using elemental sulfur . The reaction proceeds via a thiol intermediate, followed by hydrogen sulfide elimination to yield the target compound. Key parameters include:

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Solvent | Toluene or butanol | 90–95% |

| Sulfur stoichiometry | 1:10 (substrate:S₈) | — |

| Reaction time | 4–20 hours | — |

This method is scalable and avoids harsh oxidants, but requires careful temperature control to prevent over-dehydrogenation. The product is isolated via solvent evaporation or acidic extraction .

Biocatalytic Asymmetric Synthesis

Enzymatic reduction of imine intermediates offers a stereoselective route to chiral 1,3-dimethyl-3,4-dihydroisoquinolines. A recent study utilized imine reductases (IREDs) with glucose dehydrogenase (GDH) for cofactor regeneration . The reaction system included:

-

Substrate : 1,3-dimethyl-3,4-dihydroisoquinoline imine

-

Enzymes : IRED (1.6 mol%), GDH (1 mol%)

-

Cofactor : NADP⁺ (10 mol%)

-

Conditions : Tris-HCl buffer (pH 8), 30°C, 24 hours

Post-reaction workup involved basification (pH 10) and ethyl acetate extraction, yielding enantiomerically pure product with >99% ee . This method is eco-friendly but requires specialized enzymes and optimization for industrial-scale production.

N-Alkylation Followed by Oxidation

A two-step strategy involves N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline followed by oxidation to introduce the 1-methyl group . Key steps include:

-

Alkylation : Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) forms the iminium salt.

-

Oxidation : Oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) convert the iminium intermediate to the dihydroisoquinolinone, which is reduced back to the dihydroisoquinoline.

Comparative Analysis of Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。